2-Hydroxyethyl hydrogen oxalate

Descripción general

Descripción

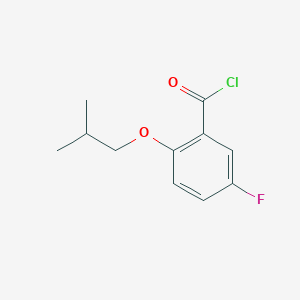

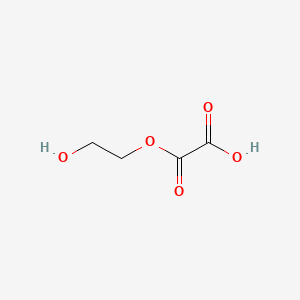

El oxalato de hidrógeno de 2-hidroxietilo es un compuesto orgánico con la fórmula molecular C4H6O5. Se caracteriza por la presencia de grupos funcionales hidroxilo y carboxilo, lo que lo convierte en una molécula versátil en diversas reacciones químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El oxalato de hidrógeno de 2-hidroxietilo se puede sintetizar mediante la esterificación del ácido oxálico con etilenglicol. La reacción típicamente implica el uso de un catalizador, como el ácido sulfúrico, para facilitar el proceso de esterificación. Las condiciones de reacción a menudo incluyen calentar la mezcla a un rango de temperatura de 60-80 °C para asegurar una conversión completa.

Métodos de producción industrial: En un entorno industrial, la producción de oxalato de hidrógeno de 2-hidroxietilo puede implicar reactores de flujo continuo para mantener condiciones de reacción óptimas y mejorar el rendimiento. El uso de catalizadores avanzados y técnicas de purificación, como la destilación y la cristalización, garantiza la producción de oxalato de hidrógeno de 2-hidroxietilo de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El oxalato de hidrógeno de 2-hidroxietilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.

Reducción: El grupo carboxilo se puede reducir para formar alcoholes.

Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales, como haluros o aminas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.

Sustitución: Los reactivos como el cloruro de tionilo (SOCl2) o el tribromuro de fósforo (PBr3) se utilizan para reacciones de sustitución.

Principales productos formados:

Oxidación: Formación de ácido oxálico o ácido glicólico.

Reducción: Formación de etilenglicol.

Sustitución: Formación de oxalato de etilo u otros ésteres sustituidos.

Aplicaciones Científicas De Investigación

El oxalato de hidrógeno de 2-hidroxietilo tiene diversas aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como intermedio en la síntesis orgánica y como reactivo en reacciones de esterificación.

Biología: Se estudia por su posible papel en las vías metabólicas y su interacción con las moléculas biológicas.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluido su papel en los sistemas de administración de fármacos.

Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del oxalato de hidrógeno de 2-hidroxietilo implica su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo y carboxilo permiten que el compuesto participe en enlaces de hidrógeno y otras interacciones intermoleculares. Estas interacciones pueden influir en la reactividad del compuesto y su capacidad para formar complejos con otras moléculas. En los sistemas biológicos, el oxalato de hidrógeno de 2-hidroxietilo puede interactuar con enzimas y proteínas, afectando su función y actividad.

Compuestos similares:

Etilenglicol: Comparte el grupo funcional hidroxilo pero carece del grupo carboxilo.

Ácido oxálico: Contiene dos grupos carboxilo pero carece del grupo hidroxilo.

Ácido glicólico: Contiene grupos hidroxilo y carboxilo pero difiere en estructura molecular.

Unicidad: El oxalato de hidrógeno de 2-hidroxietilo es único debido a su combinación de grupos funcionales hidroxilo y carboxilo, lo que le permite participar en una amplia gama de reacciones químicas. Su versatilidad lo hace valioso en diversas aplicaciones científicas e industriales, lo que lo diferencia de otros compuestos similares.

Comparación Con Compuestos Similares

Ethylene glycol: Shares the hydroxyl functional group but lacks the carboxyl group.

Oxalic acid: Contains two carboxyl groups but lacks the hydroxyl group.

Glycolic acid: Contains both hydroxyl and carboxyl groups but differs in molecular structure.

Uniqueness: 2-Hydroxyethyl hydrogen oxalate is unique due to its combination of hydroxyl and carboxyl functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.

Propiedades

IUPAC Name |

2-(2-hydroxyethoxy)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-1-2-9-4(8)3(6)7/h5H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELZXAOKZAWHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901007767 | |

| Record name | (2-Hydroxyethoxy)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87709-05-5 | |

| Record name | 1-(2-Hydroxyethyl) ethanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87709-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl hydrogen oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087709055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxyethoxy)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

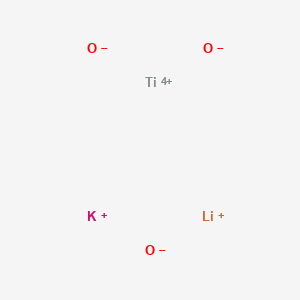

![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)